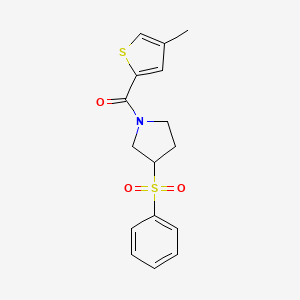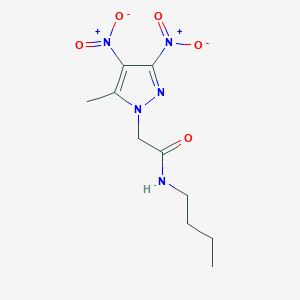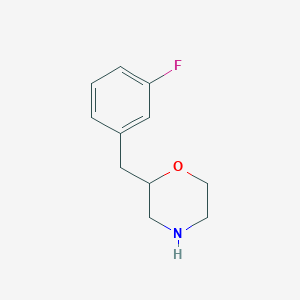
2-(3-Fluorobenzyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluorobenzyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a 3-fluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzyl)morpholine typically involves the reaction of morpholine with 3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems and advanced reactors allows for the efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluorobenzyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain the corresponding amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride; solvents like tetrahydrofuran or diethyl ether; temperatures ranging from -78°C to room temperature.
Substitution: Nucleophiles like amines or thiols; solvents like dimethylformamide or acetonitrile; temperatures ranging from room temperature to reflux.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted benzyl derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
2-(3-Fluorobenzyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluorobenzyl)morpholine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The morpholine ring can also contribute to the compound’s overall stability and solubility, facilitating its interaction with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluorobenzyl)morpholine
- 2-(2-Fluorobenzyl)morpholine
- 2-(3-Chlorobenzyl)morpholine
Uniqueness
2-(3-Fluorobenzyl)morpholine is unique due to the specific positioning of the fluorine atom on the benzyl group This positioning can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWQLLVTLVSGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798234.png)
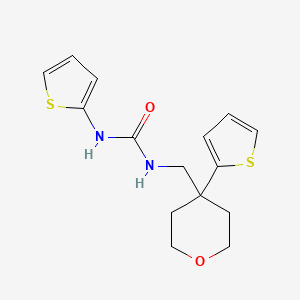
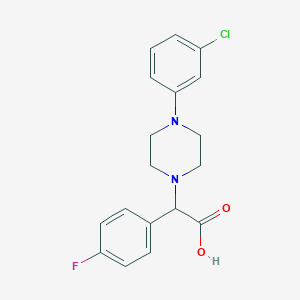
![3-(4-bromophenyl)-1-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2798239.png)
![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)
![1-{4-[(3-Fluorobenzyl)oxy]phenyl}methanamine](/img/structure/B2798242.png)

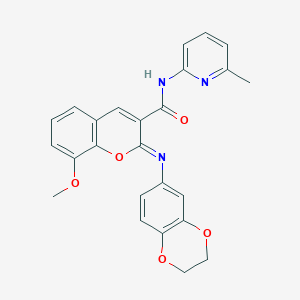
![N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2798251.png)
![(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2798252.png)
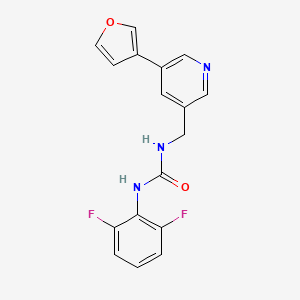
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepine-1,3-dione](/img/structure/B2798255.png)
